molecular formula C10H7ClO3 B13213016 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B13213016
M. Wt: 210.61 g/mol
InChI Key: AIMJVUGDRNBEHG-UHFFFAOYSA-N
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Description

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed cross-coupling reaction. For instance, 3-Methylbenzofuran-2-carboxylic acid undergoes palladium-catalyzed cross-coupling with 4-iodoanisole and diphenyliodonium triflate to form the corresponding biaryl .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized conditions to ensure high yield and purity. The use of proton quantum tunneling and free radical cyclization cascades are some advanced methods that have been employed to construct complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-7-methyl-1-benzofuran-2-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can significantly influence its reactivity and biological activity. The chlorine atom can enhance its binding affinity to certain targets, while the methyl group can affect its solubility and stability.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

3-chloro-7-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4H,1H3,(H,12,13)

InChI Key

AIMJVUGDRNBEHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)Cl

Origin of Product

United States

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